molecular formula C8H10BrNO3 B608826 Mal-PEG1-Bromide CAS No. 1823885-81-9

Mal-PEG1-Bromide

Cat. No. B608826
CAS RN: 1823885-81-9
M. Wt: 248.08
InChI Key: RMLXDIKYASQPNE-UHFFFAOYSA-N
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Description

Mal-PEG1-Bromide is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a X (F, Cl, Br, I) group linked through a linear PEG chain . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

Mal-PEG1-Bromide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of Mal-PEG1-Bromide is C8H10BrNO3 . It contains a maleimide group and bromide group .


Chemical Reactions Analysis

The maleimide group in Mal-PEG1-Bromide reacts specifically with a thiol group to form a covalent bond, enabling the bioconjugation with a thiol bearing molecules . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG1-Bromide is 248.1 . . It is soluble in DMSO, DCM, DMF .

Scientific Research Applications

PROTAC Linker

Mal-PEG1-Bromide is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Bioconjugation

Mal-PEG1-Bromide contains a maleimide group that can react with a thiol group to form a covalent bond . This property enables the connection of a biomolecule with a thiol, making it useful in bioconjugation applications .

Nucleophilic Substitution Reactions

The bromide (Br) in Mal-PEG1-Bromide is a very good leaving group for nucleophilic substitution reactions . This makes it a valuable tool in organic synthesis, where such reactions are commonly used to create a wide variety of chemical compounds .

Drug Development

The ability of Mal-PEG1-Bromide to form PROTACs has significant implications in drug development . By selectively degrading disease-causing proteins, PROTACs offer a novel therapeutic approach that could potentially treat a wide range of diseases .

Protein Research

The use of Mal-PEG1-Bromide in the synthesis of PROTACs can also aid in protein research . By degrading specific proteins, researchers can study their functions and interactions within a biological system .

Chemical Biology

Mal-PEG1-Bromide’s ability to form covalent bonds with thiols and participate in nucleophilic substitution reactions makes it a useful tool in chemical biology . It can be used to modify proteins or other biomolecules, enabling the study of their function and behavior in a biological context .

Safety And Hazards

The safety data sheet suggests that any clothing contaminated by the product should be immediately removed . It is recommended to move out of the dangerous area and consult a physician .

Future Directions

As a PEG-based PROTAC linker, Mal-PEG1-Bromide has potential applications in the development of targeted therapy drugs . Its ability to selectively degrade target proteins makes it a promising approach for future research .

properties

IUPAC Name

1-[2-(2-bromoethoxy)ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c9-3-5-13-6-4-10-7(11)1-2-8(10)12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLXDIKYASQPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG1-Bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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